molecular formula C11H10N2O B12897682 6-Methyl-3-phenylpyrazin-2(1H)-one CAS No. 67341-53-1

6-Methyl-3-phenylpyrazin-2(1H)-one

Cat. No.: B12897682
CAS No.: 67341-53-1
M. Wt: 186.21 g/mol
InChI Key: GVDVWMAMSQPUDQ-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by a pyrazine ring substituted with a methyl group at the 6-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyrazine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of 3-phenylpyrazin-2(1H)-one derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpyrazin-2(1H)-one
  • 6-Methylpyrazin-2(1H)-one
  • 3-Methyl-6-phenylpyrazin-2(1H)-one

Uniqueness

6-Methyl-3-phenylpyrazin-2(1H)-one is unique due to the specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

67341-53-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-3-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

GVDVWMAMSQPUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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